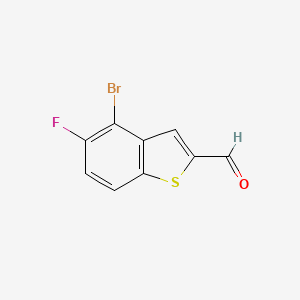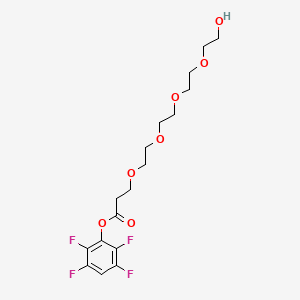
Hydroxy-PEG4-TFP ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hydroxy-PEG4-TFP ester is a hydroxy-terminated, single molecular weight, discrete polyethylene glycol compound functionalized with a 2,3,5,6-tetrafluorophenyl ester. This compound is primarily used for conjugation to primary and secondary amines, making it a versatile tool in various biochemical and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Hydroxy-PEG4-TFP ester is synthesized by incorporating polyethylene glycol with a tetrafluorophenyl ester. The synthesis involves the reaction of polyethylene glycol with tetrafluorophenyl chloroformate under controlled conditions. The reaction typically occurs in a Na2CO3-NaHCO3 buffer at pH 9.0 and 37°C for 2 hours . The product is then purified using a PD10 column.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product. The reaction conditions are optimized to maximize yield and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Hydroxy-PEG4-TFP ester primarily undergoes substitution reactions. The tetrafluorophenyl ester group reacts with primary and secondary amines to form stable amide bonds . This reaction is highly efficient and occurs under mild conditions, making it suitable for various applications.
Common Reagents and Conditions
The common reagents used in the reactions involving this compound include primary and secondary amines. The reaction conditions typically involve a pH range of 7-9 and temperatures between 25-37°C . The reaction can be carried out in various solvents, including methanol, ethanol, acetonitrile, and water .
Major Products Formed
The major products formed from the reactions of this compound are amide-linked conjugates. These conjugates can be further functionalized or used as intermediates in the synthesis of more complex molecules .
Applications De Recherche Scientifique
Hydroxy-PEG4-TFP ester has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of Hydroxy-PEG4-TFP ester involves the formation of stable amide bonds with primary and secondary amines. The tetrafluorophenyl ester group reacts with the amine groups, resulting in the release of tetrafluorophenol and the formation of an amide bond . This reaction is highly specific and efficient, making it a valuable tool in bioconjugation and surface modification applications.
Comparaison Avec Des Composés Similaires
Hydroxy-PEG4-TFP ester is unique due to its specific functionalization with a tetrafluorophenyl ester. Similar compounds include:
Hydroxy-PEG4-t-butyl ester: Features a hydroxyl group at one end and a t-butyl-protected carboxylic acid at the other.
Hydroxy-dPEG12-TFP ester: A longer chain version with similar functional properties.
EZ-Link TFP Ester-PEG4-DBCO: Contains an amine-reactive tetrafluorophenyl ester and a dibenzylcyclooctyne group.
These compounds share similar properties but differ in their specific functional groups and chain lengths, providing a range of options for different applications.
Propriétés
Formule moléculaire |
C17H22F4O7 |
|---|---|
Poids moléculaire |
414.3 g/mol |
Nom IUPAC |
(2,3,5,6-tetrafluorophenyl) 3-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C17H22F4O7/c18-12-11-13(19)16(21)17(15(12)20)28-14(23)1-3-24-5-7-26-9-10-27-8-6-25-4-2-22/h11,22H,1-10H2 |
Clé InChI |
NQNOTXOTYAWVLS-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=C(C(=C1F)F)OC(=O)CCOCCOCCOCCOCCO)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


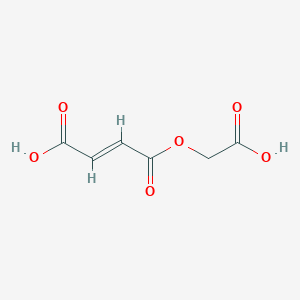
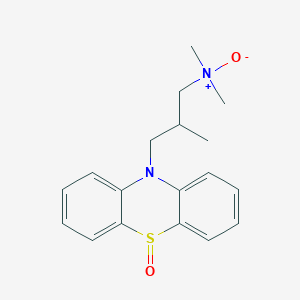
![4-[4-(Benzyloxy)phenyl]butyl methanesulfonate](/img/structure/B13428983.png)


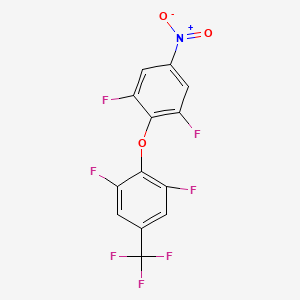

![(2-Methyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methanol](/img/structure/B13429019.png)
![N-((3S,4S)-1-benzyl-4-Methylpiperidin-3-yl)-N-Methyl-7-tosyl-7H-pyrrolo[2,3-d]pyriMidin-4-aMine](/img/structure/B13429022.png)
![1-[3-Bromo-4-(trifluoromethoxy)phenyl]-2,2,2-trifluoroethanone](/img/structure/B13429030.png)
![3-Bromo-2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]aniline](/img/structure/B13429039.png)
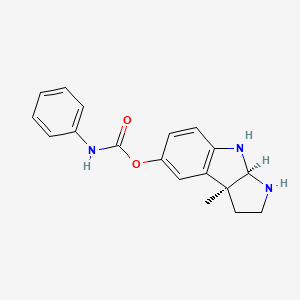
![[(2R,3S,4S,5S,6R)-3,4,5,6-tetraacetyloxyoxan-2-yl]methyl acetate](/img/structure/B13429046.png)
